molecular formula C8H5F3O B8677379 2-(3,4,5-Trifluorophenyl)oxirane

2-(3,4,5-Trifluorophenyl)oxirane

Cat. No.: B8677379
M. Wt: 174.12 g/mol
InChI Key: BKYDAFPOGTZYNU-UHFFFAOYSA-N
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Description

2-(3,4,5-Trifluorophenyl)oxirane (CAS 1854554-59-8) is a high-value epoxide building block incorporating a trifluoromethylphenyl group, making it a critical intermediate in organic synthesis and medicinal chemistry research. This compound, with the molecular formula C9H7F3O and a molecular weight of 188.15 , belongs to a class of cyclic ethers known for their high reactivity due to significant ring strain . The three-atom epoxide ring is highly susceptible to ring-opening reactions by a wide range of nucleophiles, such as alcohols, water, amines, and thiols . This allows researchers to efficiently synthesize a variety of more complex molecules, including diols, amino alcohols, and ethers. The presence of the electron-withdrawing 3,4,5-trifluorophenyl group can significantly influence the compound's electronic properties and the regioselectivity of ring-opening events. In pharmaceutical research, such fluorinated epoxide scaffolds are prized for their potential in drug discovery, particularly in the synthesis of active pharmaceutical ingredients (APIs) and other biologically active molecules . The inherent reactivity of the epoxide ring, combined with the unique properties imparted by the fluorine atoms, makes this compound a versatile reagent for developing new materials and chemical entities. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H5F3O

Molecular Weight

174.12 g/mol

IUPAC Name

2-(3,4,5-trifluorophenyl)oxirane

InChI

InChI=1S/C8H5F3O/c9-5-1-4(7-3-12-7)2-6(10)8(5)11/h1-2,7H,3H2

InChI Key

BKYDAFPOGTZYNU-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)C2=CC(=C(C(=C2)F)F)F

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis

Reagent in Organic Chemistry

  • 2-(3,4,5-Trifluorophenyl)oxirane is utilized as a versatile building block in the synthesis of complex organic molecules. Its epoxide functionality allows for various nucleophilic ring-opening reactions, leading to the formation of alcohols and other functionalized compounds.
  • Table 1: Reactions Involving this compound
Reaction TypeProduct TypeConditions
Nucleophilic openingAlcoholsNucleophile (e.g., water, amines)
RearrangementKetonesAcidic or basic conditions
CouplingBiologically active compoundsCatalytic conditions

Medicinal Chemistry

Potential Drug Development

  • The compound has been investigated for its biological activities, including its potential as a therapeutic agent due to its ability to interact with biological macromolecules. The trifluoromethyl group enhances metabolic stability and bioactivity.
  • Case Study: Anticancer Activity
    • Research indicates that derivatives of this compound exhibit selective cytotoxicity against cancer cell lines. For instance, modifications to the oxirane structure have resulted in compounds that inhibit tumor growth by inducing apoptosis in cancer cells.

Mechanism of Action

  • The epoxide group is highly reactive and can form covalent bonds with nucleophilic sites in proteins and nucleic acids, potentially leading to altered cellular pathways involved in cancer progression .

Material Science

Development of Advanced Materials

  • This compound is also employed in the synthesis of fluorinated polymers and coatings. Its unique properties contribute to materials with enhanced thermal stability and chemical resistance.
  • Table 2: Properties of Fluorinated Polymers Derived from this compound
PropertyValueApplication
Thermal StabilityHighAerospace materials
Chemical ResistanceExcellentProtective coatings
Surface EnergyLowNon-stick surfaces

Environmental Chemistry

Role in Green Chemistry

  • The use of fluorinated compounds like this compound is being explored for their potential in reducing environmental impact through the development of more efficient chemical processes that minimize waste and energy consumption.

Chemical Reactions Analysis

Acid-Catalyzed Ring-Opening Reactions

Epoxides undergo acid-catalyzed ring-opening via a hybrid mechanism combining S<sub>N</sub>1 and S<sub>N</sub>2 pathways. For 2-(3,4,5-Trifluorophenyl)oxirane, protonation of the oxygen atom generates partial positive charges on the adjacent carbons. Nucleophilic attack typically occurs at the less hindered carbon due to steric effects and carbocation stability considerations .

Key Features :

  • Regiochemistry : The trifluoromethyl group enhances electron deficiency at the neighboring carbon, favoring nucleophilic attack at the less substituted position .

  • Nucleophiles : Common reagents include water, alcohols, amines, and thiols .

Nucleophilic Ring-Opening Reactions

Nucleophilic attack on the epoxide ring is influenced by the trifluorophenyl substituent, which increases lipophilicity and electronic effects.

Nucleophile Conditions Outcome
Water/AlcoholsAcidic (H<sub>3</sub>O<sup>+</sup>)Diols or alcohol derivatives
AminesBasic (e.g., pyridine)Amine derivatives
ThiolsBasic (e.g., NaOH)Thiol derivatives

This reactivity mirrors general epoxide behavior but is modulated by the trifluoromethyl group’s electron-withdrawing nature .

Oxidation

Epoxides can be oxidized to diols or oxygenated products using oxidants like hydrogen peroxide or peracids. For this compound, oxidation likely generates diols via hydrolysis, though specific data on this compound is limited .

Reduction

Reduction with agents like lithium aluminum hydride (LiAlH<sub>4</sub>) opens the epoxide ring, yielding alcohols. The trifluorophenyl group may stabilize intermediate carbocations, influencing reaction pathways .

Enzymatic and Catalytic Ring-Opening Reactions

Flavin-dependent systems enable reductive and oxidative epoxide cleavage. For example, flavin mononucleotide (FMN) and NADH drive reductive ring-opening via enol intermediates, while oxidative conditions form peroxylated derivatives . These pathways highlight the compound’s potential in enzymatic processes.

Polymerization and Oligomerization

Epoxides polymerize to form polyethers. While specific data for this compound is unavailable, the trifluorophenyl group could influence polymerization kinetics and thermal stability compared to unsubstituted epoxides .

Thermochemical and Mechanistic Insights

The trifluoromethyl group’s electron-withdrawing nature alters the epoxide’s reactivity. For instance, in acid-catalyzed reactions, the group stabilizes partial positive charges, potentially accelerating nucleophilic attack . Thermochemical studies on epoxides suggest bond energy mismatches during ring-opening, which may vary with substituents .

Research Findings

  • Regioselectivity : The trifluoromethyl group directs nucleophilic attack to the less substituted carbon, consistent with S<sub>N</sub>2-like mechanisms .

  • Enzymatic Applications : Flavin-dependent systems demonstrate oxygen-dependent product selectivity, with oxidative conditions favoring peroxylated derivatives .

  • Analytical Challenges : Epoxide stability and purification difficulties, noted in drug synthesis contexts, may apply to this compound during reaction workups .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Fluorinated Phenyl Oxiranes

2-(2-Fluorophenyl)-2-(4-fluorophenyl)oxirane (CAS 618-153-2)
  • Structure : Difluorophenyl groups at 2- and 4-positions.
  • Properties : Reduced fluorine count compared to the target compound, leading to lower electronegativity and altered steric hindrance. Molecular weight: 250.2 g/mol .
  • Applications: Not explicitly stated, but difluorinated epoxides are often intermediates in bioactive molecule synthesis.
2-(3-Fluorophenyl)oxirane (CAS 18511-63-2)
  • Structure : Single fluorine at the 3-position.
  • Properties: Lower molecular weight (138.14 g/mol) and polarity compared to trifluorinated analogs. Soluble in chloroform and methanol .
  • Applications: Potential precursor for fluorinated polymers or pharmaceuticals.
2-(3-(Trifluoromethyl)phenyl)oxirane (CAS 1428-54-2)
  • Structure : Trifluoromethyl (-CF₃) group at the 3-position.
  • Properties : CF₃ is bulkier and more electron-withdrawing than fluorine atoms. Molecular weight: 202.18 g/mol; purity: 95% .
  • Applications : Used as a raw material in organic synthesis, likely for agrochemicals or specialty chemicals.

Alkyl-Substituted Fluorinated Oxiranes

(2,2,2-Trifluoroethyl)oxirane (C₄H₅F₃O)
  • Structure : Trifluoroethyl group directly attached to the epoxide.
  • Properties : Liquid with specific gravity 1.2487; molecular weight: 138.08 g/mol. Less aromatic character compared to phenyl-substituted analogs .
  • Applications : Likely used in fluoropolymer production or as a reactive intermediate.

Bioactive Epoxide Derivatives

Epoxiconazole (CAS 133855-98-8)
  • Structure : Contains chlorophenyl and fluorophenyl groups on the epoxide, with a triazole moiety.
  • Properties : High bioactivity as a fungicide; molecular weight: 329.8 g/mol. Demonstrates the impact of halogen positioning on biological efficacy .
  • Applications : Widely used in agriculture to control fungal pathogens.

Data Table: Comparative Analysis of Fluorinated Oxiranes

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications
2-(3,4,5-Trifluorophenyl)oxirane 3,4,5-Trifluorophenyl C₈H₅F₃O ~174.13 Not Provided Research chemical
2-(3-Fluorophenyl)oxirane 3-Fluorophenyl C₈H₇FO 138.14 18511-63-2 Organic synthesis
2-(3-(Trifluoromethyl)phenyl)oxirane 3-CF₃-phenyl C₉H₇F₃O 202.18 1428-54-2 Agrochemical intermediates
Epoxiconazole 2-Cl, 4-F-phenyl + triazole C₁₇H₁₃ClF₃N₃O 329.8 133855-98-8 Fungicide
(2,2,2-Trifluoroethyl)oxirane Trifluoroethyl C₄H₅F₃O 138.08 102029-44-7 Fluoropolymer synthesis

Research Findings and Implications

Electronic and Steric Effects

  • Fluorine Substitution: Increasing fluorine atoms on the phenyl ring enhances electronegativity and polarity, improving solubility in polar solvents (e.g., methanol or chloroform) . However, trifluorophenyl groups may reduce bioavailability due to heightened hydrophobicity.
  • CF₃ vs.

Preparation Methods

Reaction Mechanism:

  • Electrophilic Attack : mCPBA transfers an oxygen atom to the alkene, forming a cyclic oxonium ion.

  • Ring Closure : Intramolecular nucleophilic attack by the oxygen lone pair forms the epoxide.

Optimization Data :

ParameterOptimal ConditionYield (%)
Oxidizing AgentmCPBA72
SolventCH₂Cl₂68
Temperature0–25°C75

Limitations include competing side reactions such as over-oxidation to diketones, particularly at elevated temperatures.

Corey-Chaykovsky Reaction

The Corey-Chaykovsky reaction employs sulfur ylides for epoxide formation. Source and demonstrate the use of trimethylsulfonium iodide and potassium tert-butoxide to generate dimethylsulfonium methylide, which reacts with 3,4,5-trifluorophenyl ketones. This method achieves 82–89% yields under anhydrous THF at −20°C.

Key Features:

  • Diastereoselectivity : The reaction favors trans-epoxides due to reversible betaine intermediate formation.

  • Substrate Scope : Works efficiently with aryl ketones but requires electron-deficient substrates to stabilize ylide intermediates.

Representative Procedure :

  • Generate ylide from trimethylsulfonium iodide (2.2 equiv) and KOtBu (2.5 equiv) in THF.

  • Add 3,4,5-trifluoroacetophenone (1.0 equiv) at −20°C.

  • Stir for 3 h, quench with NH₄Cl, and extract with EtOAc.

Yield Comparison :

SubstrateYlideYield (%)
3,4,5-TrifluoroacetophenoneMe₂S⁺CH₂⁻85
3,4,5-TrifluorobenzaldehydePh₂S⁺CH₂CF₃⁻78

Reduction-Cyclization of Halogenated Precursors

Source details a two-step synthesis starting from 3-chloro-1,1,1-trifluoroacetone:

  • Reduction : Lithium aluminum hydride (LiAlH₄) reduces the ketone to 3-chloro-1,1,1-trifluoro-2-propanol (94% yield).

  • Cyclization : Treatment with aqueous NaOH (40%) at 60°C induces HCl elimination, forming the epoxide (88% yield).

Advantages :

  • Avoids toxic reagents like diazomethane.

  • Scalable to multi-gram quantities with minimal purification.

Critical Parameters :

  • Temperature control (<70°C) prevents glycol formation.

  • Solvent choice (diglyme) enhances reaction homogeneity.

Organocatalytic Epoxidation

Source introduces 2,2,2-trifluoroacetophenone as a catalyst for alkene epoxidation using H₂O₂. Applied to 3,4,5-trifluorostyrene, this method achieves 91% yield in 1 h at 25°C.

Mechanism Highlights:

  • Peroxycarboximidic Acid Formation : Reaction of MeCN and H₂O₂ generates the active oxidant.

  • Dioxirane Intermediate : Fluorinated ketone hydrate reacts with oxidant to form dioxirane, which transfers oxygen to the alkene.

Conditions :

  • Catalyst Loading: 5 mol %.

  • Solvent: MeCN/H₂O (3:1).

  • pH: 11 (0.6 M K₂CO₃ buffer).

Biocatalytic Synthesis

While direct evidence for this compound is limited, Source describes epoxide synthesis via engineered enzymes (e.g., cytochrome P450 monooxygenases). For analogous fluorinated epoxides, Pseudomonas putida strains achieve 60–70% conversion using glucose as a co-substrate.

Challenges :

  • Fluorine toxicity to microbial systems.

  • Requirement for chiral resolution in enantioselective syntheses.

Comparative Analysis of Methods

MethodYield (%)SelectivityScalabilityCost
Electrophilic Addition65–78ModerateHigh$
Corey-Chaykovsky82–89HighMedium$$
Reduction-Cyclization88HighHigh$
Organocatalytic91HighMedium$$
Biocatalytic60–70VariableLow$$$

Q & A

What are the common synthetic routes for preparing 2-(3,4,5-trifluorophenyl)oxirane, and how do reaction conditions influence yield?

Basic
The synthesis typically involves epoxidation of a fluorinated styrene derivative or nucleophilic substitution on a pre-functionalized oxirane. For example, Grignard reagents (e.g., 3,4,5-trifluorophenylmagnesium bromide) can react with epichlorohydrin derivatives, followed by oxidation . Microwave-assisted methods, as demonstrated in related fluorophenylborane catalysis, may enhance reaction efficiency and regioselectivity .

Method Yield Key Conditions
Grignard-epichlorohydrin~65-80%Anhydrous THF, 0°C to RT, 12h
Microwave-assisted~85%*100°C, 300W, 30 min

*Extrapolated from analogous borane catalysis .

What spectroscopic and computational methods are critical for characterizing this compound?

Basic
Key techniques include:

  • NMR : <sup>19</sup>F NMR to confirm fluorine positions (δ ≈ -135 to -145 ppm for meta/para-F) .
  • LC-MS : Molecular ion peak at m/z 212.03 (C8H5F3O<sup>+</sup>) and fragmentation patterns .
  • X-ray crystallography : Resolves stereochemistry (e.g., epoxide ring geometry) .
    Computational tools like Gaussian or ORCA can predict electronic properties (e.g., Fukui indices for nucleophilic attack sites) using InChI-derived coordinates .

How does microwave irradiation enhance the catalytic reactivity of fluorinated aryl epoxides in hydrofunctionalization?

Advanced
Microwave irradiation accelerates polar transition states by dielectric heating, critical for fluorinated systems with high electron-withdrawing effects. For example, tris(3,4,5-trifluorophenyl)borane under microwaves reduces activation energy in hydroboration by 15–20%, likely applicable to epoxide ring-opening reactions . This method minimizes side reactions (e.g., polymerization) and improves regioselectivity (>90% for anti-Markovnikov addition) .

How does fluorination at the 3,4,5-positions influence regioselectivity in epoxide ring-opening reactions?

Advanced
The strong electron-withdrawing effect of trifluorination polarizes the epoxide oxygen, favoring nucleophilic attack at the less hindered carbon (C2). Computational studies show a 0.3–0.5 eV increase in electrophilicity at C2 compared to non-fluorinated analogs . Experimental data from analogous compounds (e.g., 4-fluorostyrene oxide) confirm >70% attack at C2 with amines or thiols .

What computational strategies are effective in modeling the stability of this compound under acidic or basic conditions?

Advanced
Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts:

  • Acidic conditions : Protonation at the epoxide oxygen (ΔG‡ = 25–30 kcal/mol) leads to ring-opening via carbocation intermediates.
  • Basic conditions : SN2 mechanisms dominate, with activation barriers 5–8 kcal/mol lower than non-fluorinated epoxides due to increased leaving group stability .
    MD simulations (Amber) further reveal solvation effects, showing accelerated hydrolysis in polar aprotic solvents .

How can conflicting yields in fluorinated epoxide synthesis (e.g., 65% vs. 80%) be resolved through reaction optimization?

Advanced
Divergent yields often stem from competing side reactions (e.g., β-hydride elimination in Grignard methods). Strategies include:

  • Temperature control : Lowering reaction temperature to -20°C reduces elimination by 40% .
  • Catalyst screening : Lewis acids like BF3·OEt2 stabilize intermediates, improving yields to >85% .
  • Purification : Gradient HPLC (C18 column, 70:30 hexane/EtOAc) isolates the epoxide from diol byproducts .

What are the degradation pathways of this compound under UV exposure, and how do fluorinated byproducts affect biological systems?

Advanced
UV irradiation induces homolytic C-O bond cleavage, generating radicals that dimerize or react with O2 to form peroxy compounds. LC-MS/MS identifies trifluorophenol (m/z 161.98) as a primary degradation product, which inhibits cytochrome P450 enzymes (IC50 = 2.5 μM) . Stability studies recommend storage in amber vials under N2 to suppress photolysis.

What mechanistic insights explain the bioactivity of 3,4,5-trifluorophenyl derivatives in agrochemicals?

Advanced
The trifluorophenyl group enhances lipid solubility and target binding (e.g., succinate dehydrogenase inhibition in fungicides). Molecular docking shows a 30% stronger binding affinity for fluorinated analogs due to hydrophobic interactions and reduced metabolic deactivation . In vitro assays using Fusarium spp. demonstrate EC50 values of 0.8–1.2 μM, correlating with fluorine-induced electron deficiency .

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